molecular formula C20H18 B8752840 1,1'-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene)

1,1'-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene)

Cat. No. B8752840
M. Wt: 258.4 g/mol
InChI Key: QGNPNNCBCMUAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) is a useful research compound. Its molecular formula is C20H18 and its molecular weight is 258.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,1'-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene)

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

1-[cyclopenta-2,4-dien-1-ylidene-(4-methylphenyl)methyl]-4-methylbenzene

InChI

InChI=1S/C20H18/c1-15-7-11-18(12-8-15)20(17-5-3-4-6-17)19-13-9-16(2)10-14-19/h3-14H,1-2H3

InChI Key

QGNPNNCBCMUAAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 200 ml two-necked flask equipped with a dropping funnel, a magnetic stirrer and a three-way cock, was purged thoroughly with nitrogen. Into the flask, 4,4′-dimethylbenzophenone 6.72 g (31.9 mmol) was introduced, and dehydrated tetrahydrofuran 30 ml was further added. With cooling in an ice bath, 2 mol/L tetrahydrofuran solution of cyclopentadienyl sodium, 19.0 ml (38.0 mmol), was dropwise added to the flask. The contents were stirred at room temperature in a nitrogen atmosphere for 6 days to obtain a solution. With the flask cooled in an ice bath, 1 N hydrochloric acid aqueous solution 100 ml and diethyl ether 100 ml were gradually added in this order. The resulting two-phase solution was poured into a 300 ml separation funnel, and the funnel was shaken several times so that the water phase was removed. The obtained organic phase was washed twice with water 100 ml and once with a saturated salt solution 100 ml, and dried over anhydrous magnesium sulfate. The solution was filtered to remove solids, and the solvent of the filtrate was distilled away to obtain a red oily matter 9.40 g. The oily matter was subjected to silica gel chromatography to obtain 6.15 g of 6,6-di-p-tolyl fulvene as a red solid (23.8 mmol, 74.5% yield). Identification of the 6,6-di-p-tolyl fulvene was made by 1H NMR, the results being given below:
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a 200-ml two-neck flask equipped with a magnetic stirrer, a three-way cock, 6.72 g (31.9 mmol) of 4,4′-dimethylbenzophenone, and 30 ml of tetrahydrofuran were charged under nitrogen atmosphere. 19 ml (38 mmol) of a 2.0 mol/l sodium cyclopentadienyl/tetrahydrofuran solution was gradually added thereto, while cooling it in an ice water bath, and the mixture was stirred at room temperature for 6 days. 100 ml of 1 N hydrochloric acid was gradually added thereto, while cooling it in an ice water bath and 100 ml of diethyl ether was added. The organic layer was separated, and washed twice with 100 ml of water, and once with 100 ml of saturated solution of salt. After the solution was dried over magnesium sulfate, the solvent was distilled off, and the obtained product was purified by column chromatography. The production quantity was 6.15 g, and the yield was 74.5%. Identification was performed by 1H NMR spectrum. The measurement result is shown as follows.
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
sodium cyclopentadienyl tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
74.5%

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